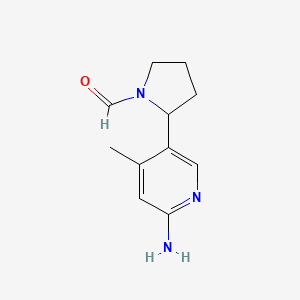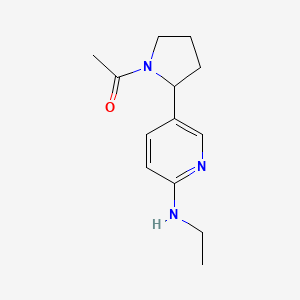![molecular formula C17H19IN4O2 B11805902 3-Iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11805902.png)
3-Iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolo[2,3-B]pyridine core, which is a fused bicyclic system, and is substituted with an iodo group, a pyrazolyl group, and a tetrahydropyran-2-yl ether moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[2,3-B]pyridine core, followed by the introduction of the iodo group through electrophilic iodination. The pyrazolyl group can be introduced via a condensation reaction with an appropriate hydrazine derivative. Finally, the tetrahydropyran-2-yl ether moiety is attached through an etherification reaction using tetrahydropyran-2-ol and a suitable alkylating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The pyrazolyl and pyridine rings can undergo oxidation and reduction reactions under appropriate conditions.
Ether Cleavage: The tetrahydropyran-2-yl ether moiety can be cleaved under acidic or basic conditions to yield the corresponding alcohol
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used to replace the iodo group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Ether Cleavage: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be applied
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodo group can yield azides, nitriles, or thiols, while oxidation and reduction reactions can modify the oxidation state of the nitrogen-containing rings .
Scientific Research Applications
3-Iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of 3-Iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of the iodo group and the pyrazolyl moiety can enhance its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-5-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
- 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carbonitrile
- 2H-Pyran-2-ol, tetrahydro-
Uniqueness
3-Iodo-5-(1-(2-((tetrahydro-2H-pyran-2-YL)oxy)ethyl)-1H-pyrazol-4-YL)-1H-pyrrolo[2,3-B]pyridine is unique due to its combination of functional groups, which impart distinct chemical properties and reactivity. The presence of the iodo group allows for versatile substitution reactions, while the pyrazolyl and pyridine rings provide opportunities for various oxidation and reduction reactions. The tetrahydropyran-2-yl ether moiety adds further complexity and potential for functionalization .
Properties
Molecular Formula |
C17H19IN4O2 |
|---|---|
Molecular Weight |
438.26 g/mol |
IUPAC Name |
3-iodo-5-[1-[2-(oxan-2-yloxy)ethyl]pyrazol-4-yl]-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C17H19IN4O2/c18-15-10-20-17-14(15)7-12(8-19-17)13-9-21-22(11-13)4-6-24-16-3-1-2-5-23-16/h7-11,16H,1-6H2,(H,19,20) |
InChI Key |
SKLJBWORAPAERA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCN2C=C(C=N2)C3=CC4=C(NC=C4I)N=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


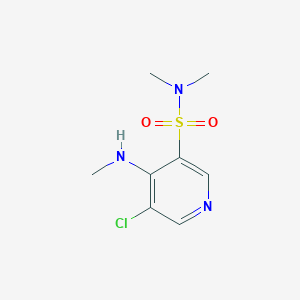



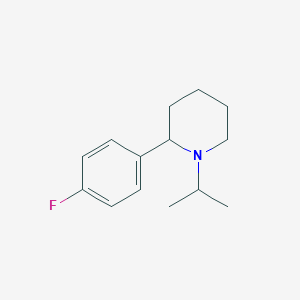

![2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B11805874.png)
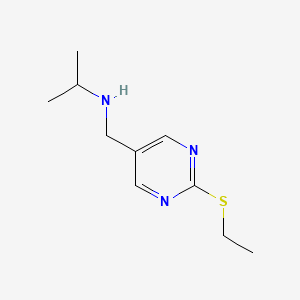
![Methyl 2-methyl-2H-benzo[d][1,2,3]triazole-4-carboxylate](/img/structure/B11805890.png)


